Eleutherin

Vue d'ensemble

Description

Eleutherin is a naturally occurring naphthoquinone compound found in the bulbs of the plant Eleutherine bulbosa, commonly known as “Bawang Dayak” or “Dayak Onion.” This compound has been traditionally used in various cultures for its medicinal properties, particularly in Southeast Asia. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eleutherin can be synthesized through several methods. One common synthetic route involves the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. This compound is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the bulbs of Eleutherine bulbosa. The bulbs are macerated with ethanol, followed by concentration in a rotary evaporator to obtain an ethanol extract .

Analyse Des Réactions Chimiques

Types of Reactions

Eleutherin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include isothis compound and eleutherol, which are structurally related compounds with similar biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.

Industry: Utilized in the development of cosmetic products due to its antioxidant properties.

Mécanisme D'action

Eleutherin exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-κB signaling pathway. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Eleutherin is often compared with other naphthoquinone compounds such as isothis compound and eleutherol. These compounds share similar biological activities but differ in their chemical structures and specific effects. For example, isothis compound has been found to have stronger inhibitory activity against nitric oxide production compared to this compound .

List of Similar Compounds

- Isothis compound

- Eleutherol

- Plumbagin

- Juglone

This compound’s unique combination of biological activities and its potential for various applications make it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Eleutherin, a naphthoquinone derived from various species of the Eleutherine genus, has garnered significant attention for its diverse biological activities, particularly its antimicrobial, anticancer, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

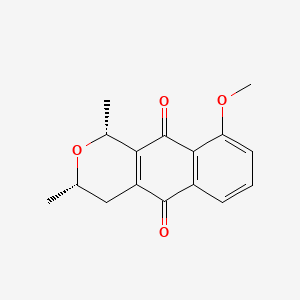

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which is pivotal for its biological activity. The compound exhibits a range of pharmacological effects attributed to this structural feature, facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Staphylococcus aureus : this compound demonstrated significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 165 µg/mL. It interacts with the QacR regulator, which is involved in bacterial resistance mechanisms, suggesting potential as a therapeutic agent to combat antibiotic resistance .

- Leishmania spp. : In vitro studies showed that this compound has anti-leishmanial activity with an IC50 value of 10.45 µg/mL against Plasmodium falciparum, indicating its potential in treating leishmaniasis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 165 µg/mL | |

| Plasmodium falciparum | 10.45 µg/mL |

Anticancer Activity

This compound has shown promising results in cancer research:

- Breast Cancer : A study utilizing network pharmacology revealed that Eleutherine bulbosa extracts induce apoptosis in T47D breast cancer cells. The extract was found to affect 42 genes related to breast cancer pathophysiology and significantly increased apoptotic cell percentages to 93.6% .

- Colon Cancer : The cytotoxic effects of this compound against HT29 colonic carcinoma were noted, with specific compounds exhibiting selective cytotoxicity on cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Type | Apoptosis Induction (%) | Reference |

|---|---|---|

| Breast Cancer (T47D) | 93.6% | |

| Colon Cancer (HT29) | Significant Cytotoxicity |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : this compound triggers apoptosis via pathways involving P53 and MAPK signaling pathways, which are crucial in regulating cell cycle and survival .

- Topoisomerase Inhibition : this compound has been shown to inhibit human topoisomerase II, a key enzyme involved in DNA replication and transcription, further supporting its anticancer properties .

Toxicity and Safety Profile

While this compound exhibits significant biological activity, its safety profile is also essential:

- Genotoxicity Studies : Research indicates that this compound may have genotoxic effects, as evidenced by increased chromosomal aberrations in certain assays. Comparatively, isothis compound showed lower genotoxic potential .

- In Vivo Studies : In vivo studies on Wistar rats revealed that high doses of Eleutherine indica methanolic extract did not cause irritation or inflammation, suggesting a favorable safety profile for topical applications .

Table 3: Toxicity Profile of this compound

Propriétés

IUPAC Name |

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197281 | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-36-4, 64869-73-4 | |

| Record name | (+)-Eleutherin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.